Dimethyl 2,2'-[(propan-2-yl)phosphanediyl]diacetate
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Overview
Description
Dimethyl 2,2’-[(propan-2-yl)phosphanediyl]diacetate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphine group bonded to two acetate groups, making it a versatile reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-[(propan-2-yl)phosphanediyl]diacetate typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the addition of a phosphine to an unsaturated compound, followed by the reduction of phosphine oxides . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the careful control of temperature and pressure to optimize the reaction conditions. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-[(propan-2-yl)phosphanediyl]diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong bases or acids to facilitate the exchange of functional groups .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can regenerate the original phosphine compound .
Scientific Research Applications
Dimethyl 2,2’-[(propan-2-yl)phosphanediyl]diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals.
Mechanism of Action
The mechanism by which dimethyl 2,2’-[(propan-2-yl)phosphanediyl]diacetate exerts its effects involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphine group acts as a nucleophile, forming bonds with electrophilic metal centers. This interaction facilitates various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organophosphorus compounds such as:
- Dimethyl acetylmethylphosphonate
- Di-tert-butylphenyl phenyl phosphate
- 3,6-Dioxa-1,8-octanedithiol
Uniqueness
Dimethyl 2,2’-[(propan-2-yl)phosphanediyl]diacetate is unique due to its specific structural arrangement, which provides distinct reactivity and coordination properties. This makes it particularly valuable in applications requiring precise control over chemical transformations .
Properties
CAS No. |
122057-59-4 |
---|---|
Molecular Formula |
C9H17O4P |
Molecular Weight |
220.20 g/mol |
IUPAC Name |
methyl 2-[(2-methoxy-2-oxoethyl)-propan-2-ylphosphanyl]acetate |
InChI |
InChI=1S/C9H17O4P/c1-7(2)14(5-8(10)12-3)6-9(11)13-4/h7H,5-6H2,1-4H3 |
InChI Key |
YUIRNIZVYNTSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(CC(=O)OC)CC(=O)OC |
Origin of Product |
United States |
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